Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F

UCHL1 inhibition Target specificity Caspase vs. DUB selectivity

Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F (molecular weight 481.5 g/mol, C23H32FN3O7) is a racemic tripeptide fluoromethylketone (FMK) that functions as an irreversible covalent inhibitor of the deubiquitinating enzyme ubiquitin C-terminal hydrolase L1 (UCHL1). The compound belongs to the halo-methylketone class of cysteine protease inhibitors and carries a benzyloxycarbonyl (Cbz) N-terminal protecting group with a C-terminal Glu(OMe)-CH2F warhead that forms a covalent thioether bond with the active-site cysteine (Cys90) of UCHL1.

Molecular Formula C23H32FN3O7
Molecular Weight 481.5 g/mol
Cat. No. B10790110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F
Molecular FormulaC23H32FN3O7
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C23H32FN3O7/c1-14(2)20(27-23(32)34-13-16-8-6-5-7-9-16)22(31)25-15(3)21(30)26-17(18(28)12-24)10-11-19(29)33-4/h5-9,14-15,17,20H,10-13H2,1-4H3,(H,25,31)(H,26,30)(H,27,32)
InChIKeyVBAAQBLMAIONMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F: A Racemic Tripeptide Fluoromethylketone Targeting Ubiquitin C-Terminal Hydrolase L1 (UCHL1) for Protease Research Procurement


Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F (molecular weight 481.5 g/mol, C23H32FN3O7) is a racemic tripeptide fluoromethylketone (FMK) that functions as an irreversible covalent inhibitor of the deubiquitinating enzyme ubiquitin C-terminal hydrolase L1 (UCHL1) [1]. The compound belongs to the halo-methylketone class of cysteine protease inhibitors and carries a benzyloxycarbonyl (Cbz) N-terminal protecting group with a C-terminal Glu(OMe)-CH2F warhead that forms a covalent thioether bond with the active-site cysteine (Cys90) of UCHL1 [2]. Unlike pan-caspase inhibitors such as Z-VAD-FMK, which contain an aspartate residue at the P1 position and have negligible activity against UCHL1, this compound was identified through counter-screening against a panel of human deubiquitinases and represents one of the few FMK-based scaffolds with demonstrated UCHL1 inhibitory activity [1].

Why Generic Substitution Fails for Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F: Stereochemical and Target-Specificity Constraints in UCHL1 Inhibition


Generic caspase-targeted FMK inhibitors (e.g., Z-VAD-FMK, Z-DEVD-FMK, Z-VEID-FMK) cannot substitute for Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F because the P1 glutamate residue is structurally required for UCHL1 active-site recognition, whereas caspase inhibitors universally require a P1 aspartate [1]. Z-VAD-FMK (Cbz-Val-Ala-Asp(OMe)-CH2F) shows no inhibition of UCHL1 even at concentrations as high as 440 µM . Furthermore, the stereochemistry at the valine residue is critical: the D-Val analog (compound 17) is completely inactive against UCHL1 (IC50 >200 µM), compared to the L-Val parent compound (IC50 = 24 µM), demonstrating that chirality at the P3 position dictates target engagement [1]. The racemic (DL) form of the compound therefore offers a distinct experimental utility for stereochemical dependence studies that neither the pure L-form nor caspase-targeted analogs can provide. Additionally, replacing the fluoromethylketone warhead with a chloromethylketone abolishes activity (IC50 >200 µM for compound 14 vs. 24 µM for FMK parent), highlighting warhead-specific reactivity requirements [1].

Quantitative Differentiation Evidence for Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F: Comparator-Based Potency, Selectivity, and Kinetic Data


P1 Residue Determines Target Selectivity: Glu(OMe) Drives UCHL1 Inhibition While Asp(OMe) Confers Caspase Activity

The P1 glutamate residue in Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F is the critical determinant distinguishing UCHL1 inhibition from caspase inhibition. The L-form parent compound (VAEFMK, compound 1) inhibits UCHL1 with an IC50 of 24 µM (3 h preincubation with recombinant UCHL1) [1]. In contrast, the structurally analogous caspase inhibitor Z-VAD-FMK, which contains a P1 aspartate (Cbz-Val-Ala-Asp(OMe)-CH2F), shows no detectable inhibition of UCHL1 at concentrations up to 440 µM . This represents a >18-fold selectivity window for UCHL1 over the lack of UCHL1 engagement by the aspartate-containing comparator, establishing that a single P1 residue substitution fundamentally redirects target engagement between the deubiquitinase and caspase enzyme families.

UCHL1 inhibition Target specificity Caspase vs. DUB selectivity

Stereochemical Determinant at P3 Valine: L-Val Active (IC50 = 24 µM), D-Val Inactive (IC50 >200 µM) Defines the Functional Relevance of Chirality

Within the VAEFMK scaffold, the stereochemistry of the P3 valine residue is a binary activity switch. The L-Val parent compound (compound 1) exhibits an IC50 of 24 µM against recombinant UCHL1, whereas the D-Val analog (compound 17) shows complete loss of inhibitory activity (IC50 >200 µM), representing a >8.3-fold reduction [1]. This stereochemical intolerance is consistent with the co-crystal structure (PDB entry from Davies et al., 2012, 2.35 Å resolution), which shows the valine side chain directed toward the flexible crossover loop of UCHL1 in a sterically constrained pocket that cannot accommodate the D-enantiomer [2]. The racemic DL mixture (Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F) therefore contains approximately 50% active L-stereoisomer and 50% inactive D-stereoisomer contingent on stereochemical configuration at each residue, a property exploitable for internal stereochemical control experiments.

Stereochemistry-activity relationship D-amino acid tolerance UCHL1 inhibitor design

Warhead Electrophilicity Dictates Activity: Fluoromethylketone Active (IC50 = 24 µM), Chloromethylketone Inactive (IC50 >200 µM)

The fluoromethylketone warhead is essential for UCHL1 inhibition. The chloromethylketone analog (compound 14), in which the fluorine atom is replaced by chlorine while retaining all other structural features (Cbz-L-Val-L-Ala-L-Glu(OMe)-CH2Cl), is completely inactive against UCHL1 (IC50 >200 µM) compared to the FMK parent (IC50 = 24 µM) [1]. The authors of the study attributed this to the higher reactivity of the chloromethylketone toward bio-nucleophiles such as DTT present in the assay buffer, which may form adducts with the chloromethylketone and effectively quench its activity before reaching the UCHL1 active site. The fluoromethylketone's moderated electrophilicity—less reactive than both chloromethylketone and cyanamide warheads—provides a balanced reactivity profile that enables selective Cys90 conjugation while minimizing non-specific thiol reactivity [1].

Warhead reactivity Fluoromethylketone vs. chloromethylketone Covalent inhibitor optimization

Kinetic Selectivity: VAEFMK Binds UCHL1 with KI = 60.04 µM and kinact/KI = 288 M−1s−1, Providing a Quantified Baseline for Covalent Efficiency Comparisons

The covalent inhibition kinetics of VAEFMK (L-form, compound 1) have been fully characterized, providing a quantitative benchmark for evaluating improved analogs. The reversible binding constant KI was determined to be 60.04 µM, with a maximal inactivation rate constant kinact of 0.0173 s−1, yielding a second-order inactivation efficiency kinact/KI of 288.05 M−1s−1 [1]. In comparison, the optimized alkyne-containing analog 34 achieved a nearly threefold improvement in covalent efficiency (kinact/KI = 810.0 M−1s−1), driven primarily by a >3-fold improvement in KI, while analog 36 (Phe substitution at R2 with alkyne) showed essentially equipotent covalent kinetics (kinact/KI = 208.4 M−1s−1) despite being 2-fold more potent in single-time-point IC50 assays [1]. This demonstrates that IC50 values alone can be misleading for irreversible inhibitors and that kinact/KI provides a more robust metric for comparing covalent inhibitor quality.

Covalent inhibitor kinetics kinact/KI Irreversible inhibition efficiency

Active-Site Cysteine Selectivity: Mass Spectrometry Confirms Exclusive Cys90 Conjugation With No Off-Target Cysteine Labeling on UCHL1

The fluoromethylketone scaffold demonstrates exquisite selectivity for the catalytic Cys90 of UCHL1 over the five other cysteine residues present in the protein (Cys152, Cys220, and others). Mass spectrometry analysis of the alkyne-containing analog 34 incubated with wild-type UCHL1 revealed a single adduct of +486.00 Da, corresponding to 34 minus the fluorine atom, consistent with exclusive Cys90 conjugation [1]. No adducts were observed when 34 was incubated with the catalytically inactive UCHL1 C90A mutant, confirming that conjugation occurs specifically and exclusively at the active-site cysteine. In-gel fluorescence imaging following click chemistry with a fluorophore corroborated these findings, showing a fluorescent band only for wild-type UCHL1 treated with 34 and no signal for the C90A mutant [1]. This on-target selectivity contrasts with the reported non-selective toxicity of reversible cyanamide-based UCHL1 inhibitors such as MT-19 and IMP-1710, which exhibit anti-proliferative effects even in UCHL1-non-expressing cell lines [1].

Covalent inhibitor selectivity Cysteine profiling Mass spectrometry Target engagement

Recommended Procurement Scenarios for Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F: When This UCHL1 Inhibitor Delivers Irreplaceable Experimental Value


UCHL1-Specific Pharmacological Inhibition Studies Requiring Discrimination from Caspase-Dependent Apoptosis Pathways

When investigating the role of UCHL1 in cellular models of neurodegeneration (Parkinson's disease) or cancer (small-cell lung cancer, myeloma), this compound provides UCHL1 inhibition without confounding caspase inhibition. Z-VAD-FMK, while inexpensive and widely used, does not inhibit UCHL1 at concentrations up to 440 µM . Using this compound in parallel with Z-VAD-FMK enables clean dissection of UCHL1-dependent phenotypes from caspase-mediated apoptotic effects, a critical experimental design requirement supported by the demonstrated P1-residue-driven target specificity [1].

Stereochemical Structure-Activity Relationship (SAR) Studies on UCHL1 Inhibitor Binding Modes

The racemic DL form of this compound serves as an intrinsic stereochemical probe. Because D-Val at P3 abolishes UCHL1 inhibitory activity (IC50 >200 µM vs. 24 µM for L-Val) [1], the DL mixture provides a built-in inactive stereoisomer control within the same sample. Researchers can use activity differences between the L-form and DL-form to quantify the contribution of stereochemistry to target engagement, or to benchmark the enantiomeric purity of synthesized L-form batches, leveraging the high-resolution co-crystal structure (PDB, 2.35 Å) that defines the molecular basis of stereochemical discrimination [2].

Covalent Probe Development and Chemoproteomic Target Engagement Assays for Deubiquitinase Family Selectivity Profiling

The FMK warhead's moderated electrophilicity and demonstrated exclusive Cys90 conjugation on UCHL1 [1] make this compound an appropriate starting scaffold for developing activity-based protein profiling (ABPP) probes. The alkyne-modified analog 34 described in the literature (IC50 = 7.7 µM, no UCHL3 activity) [1] illustrates the synthetic tractability of this scaffold for installing click-chemistry handles. Procurement of the parent DL compound enables laboratories to synthesize and benchmark their own alkyne/azide-modified derivatives against a well-characterized baseline with full kinetic parameters (KI = 60.04 µM, kinact/KI = 288 M−1s−1) [1].

Negative Control Experimental Design: Differentiating FMK-Mediated UCHL1 Inhibition from Pan-Caspase or Cathepsin Inhibition

In experiments where FMK-based inhibitors are used to probe protease function, this compound's unique UCHL1 selectivity profile provides a critical control. Z-FA-FMK, commonly used as a negative control for caspase FMK inhibitors, inhibits cathepsins B, L, and S but does not engage UCHL1 . By using Z-FA-FMK and this compound in complementary experiments, researchers can establish whether observed phenotypes arise from cathepsin inhibition, caspase inhibition, or UCHL1 inhibition, resolving the ambiguity inherent in using FMK inhibitors with overlapping but distinct target profiles.

Quote Request

Request a Quote for Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.